molecular formula C11H11BrO3 B098455 3-(4-Acetylphenyl)-2-bromopropanoic acid CAS No. 18910-19-5

3-(4-Acetylphenyl)-2-bromopropanoic acid

Cat. No. B098455
CAS RN: 18910-19-5
M. Wt: 271.11 g/mol
InChI Key: OTXNYZKECLXPSN-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-2-bromopropanoic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . This compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The molecular structure of 3-(4-Acetylphenyl)-2-bromopropanoic acid consists of an acetyl group (COCH3) attached to the fourth carbon of a phenyl group, which is further attached to a propanoic acid group . The exact structure can be obtained from databases like ChemSpider .


Physical And Chemical Properties Analysis

3-(4-Acetylphenyl)-2-bromopropanoic acid is a solid compound that is typically stored at room temperature . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 .

Future Directions

The future directions for this compound could involve its use in various chemical reactions, such as the Suzuki–Miyaura coupling . Additionally, it could be used in the development of new materials and in the study of chemical reactions .

properties

IUPAC Name

3-(4-acetylphenyl)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXNYZKECLXPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295313
Record name 3-(4-acetylphenyl)-2-bromopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetylphenyl)-2-bromopropanoic acid

CAS RN

18910-19-5
Record name NSC101130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-acetylphenyl)-2-bromopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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